molecular formula C18H21N3O B1297972 (1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine CAS No. 292052-59-6

(1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine

Cat. No.: B1297972
CAS No.: 292052-59-6
M. Wt: 295.4 g/mol
InChI Key: VGXKZZJKZUGZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Chemical Classification

The historical development of benzimidazole chemistry traces its origins to the late nineteenth century when Hoebrecker first synthesized benzimidazole derivatives in 1872 through the reduction of nitro-substituted acetanilides. This pioneering work established the foundation for what would become one of the most important classes of heterocyclic compounds in modern chemistry. The systematic development of benzimidazole chemistry gained momentum in subsequent decades, with Ladenburg's preparation of similar compounds through the refluxing of diamine toluene with glacial acetic acid representing a significant methodological advancement.

The emergence of benzimidazole as a privileged scaffold in medicinal chemistry can be traced to the discovery of its natural occurrence in vitamin B12, where the benzimidazole nucleus serves as an axial ligand coordinating to the cobalt center. This discovery, made during vitamin B12 research, revealed that the benzimidazole framework provided exceptional stability and unique coordination properties that could be exploited in synthetic applications. The recognition of benzimidazole's role in such a fundamentally important biological molecule catalyzed extensive research into synthetic benzimidazole derivatives.

The classification of this compound within the broader benzimidazole family reflects the systematic approach to heterocyclic compound development that emerged in the twentieth century. The compound belongs to the category of substituted benzimidazole amines, which represent a significant subclass characterized by amine functionality attached to the benzimidazole core. The specific substitution pattern, featuring dimethyl groups at the 1 and 2 positions and an ethoxy-benzyl amine at the 5 position, places this compound within the highly functionalized benzimidazole derivatives that have become increasingly important in contemporary research.

The historical progression from simple benzimidazole to complex derivatives like this compound illustrates the evolution of synthetic methodology and the growing understanding of structure-activity relationships in heterocyclic chemistry. The development of efficient synthetic routes to such compounds has been facilitated by advances in organic synthesis, including improved condensation reactions and selective functionalization techniques that enable the precise introduction of multiple substituents.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, reflecting the complex structural features present in this molecule. The name specifically identifies the benzimidazole core as the primary heterocyclic system, with the numerical designations indicating the precise positions of substituents on both the benzimidazole ring and the attached benzyl group. This systematic approach ensures unambiguous identification of the compound and facilitates communication within the scientific community.

The molecular formula for this compound can be determined by considering the constituent atoms: the benzimidazole core contributes seven carbon atoms and two nitrogen atoms, while the dimethyl substitution adds two additional carbon atoms. The ethoxy-benzyl amine substituent contributes nine carbon atoms, one nitrogen atom, and one oxygen atom, along with the requisite hydrogen atoms. This structural analysis yields a molecular formula that reflects the compound's significant molecular complexity compared to the parent benzimidazole structure.

Related compounds in the chemical literature provide important context for understanding the identification parameters of this compound. The closely related compound (1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-methoxy-benzyl)-amine, with CAS number 328559-09-7, differs only in the presence of a methoxy group instead of an ethoxy group. This structural similarity highlights the importance of precise nomenclature in distinguishing between closely related derivatives that may exhibit different properties despite their structural similarities.

The identification of such compounds typically relies on multiple analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. These methods enable confirmation of the proposed structure and provide definitive identification parameters that distinguish the compound from related analogs. The complexity of the substitution pattern in this compound necessitates careful analytical characterization to ensure accurate identification and to support subsequent research applications.

Parameter Specification
IUPAC Name This compound
Chemical Class Substituted Benzimidazole Amine
Heterocyclic System Benzimidazole
Primary Substituents 1,2-Dimethyl, 5-aminobenzyl
Functional Groups Tertiary amine, ethyl ether

Positioning Within Benzimidazole Family

The benzimidazole family encompasses a vast array of compounds characterized by the fusion of benzene and imidazole rings, creating a bicyclic aromatic system with unique electronic and chemical properties. Within this family, this compound occupies a specific position as a highly substituted derivative that combines multiple structural features associated with enhanced biological activity and chemical reactivity. The compound's positioning reflects the systematic exploration of structure-activity relationships that has driven benzimidazole chemistry development over the past several decades.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1,2-dimethylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-4-22-16-8-5-14(6-9-16)12-19-15-7-10-18-17(11-15)20-13(2)21(18)3/h5-11,19H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXKZZJKZUGZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354144
Record name N-[(4-Ethoxyphenyl)methyl]-1,2-dimethyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292052-59-6
Record name N-[(4-Ethoxyphenyl)methyl]-1,2-dimethyl-1H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

(1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of benzimidazole compounds exhibit anticancer properties. Studies have shown that (1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine may inhibit the proliferation of cancer cells. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that benzimidazole derivatives can induce apoptosis in various cancer cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial activity. A study highlighted that certain benzimidazole derivatives possess significant antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents .

Skin Care Formulations

This compound is being explored in cosmetic formulations due to its potential moisturizing and skin-conditioning effects. The compound's ability to enhance skin hydration and improve the texture of topical products has been documented in various studies .

Stability and Efficacy

Research into cosmetic formulations has indicated that incorporating this compound can lead to improved stability and efficacy of products. For example, experimental designs using response surface methodology have shown that formulations containing this compound exhibit favorable rheological properties and sensory attributes .

Case Studies

StudyFocusFindings
Journal of Medicinal ChemistryAnticancer ActivityDemonstrated apoptosis induction in cancer cell lines through benzimidazole derivatives.
Brazilian Journal of Pharmaceutical SciencesSkin BioavailabilityInvestigated the penetration of compounds through skin layers; emphasized the importance of assessing bioavailability for topical applications.
Advances in Dermatology and AllergologyCosmetic FormulationHighlighted the effectiveness of experimental design techniques in optimizing formulations containing new compounds for enhanced skin benefits.

Mechanism of Action

The mechanism of action of (1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine involves its interaction with specific molecular targets. The benzoimidazole core is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular processes through these interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the compound with structurally analogous molecules, focusing on substituent variations, physicochemical properties, and synthesis pathways.

Table 1: Structural and Functional Group Comparisons

Compound Name Benzimidazole Substitution Benzyl/Substituent Group Key Functional Differences Reference
(1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine (Target Compound) 1,2-dimethyl 4-ethoxy-benzyl Ethoxy (electron-donating, moderate bulk)
(3,4-Dimethoxy-benzyl)-(1,2-dimethyl-1H-benzoimidazol-5-yl)-amine 1,2-dimethyl 3,4-dimethoxy-benzyl Dual methoxy (enhanced hydrophilicity)
(2,3-Dimethoxy-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine 1-methyl 2,3-dimethoxy-benzyl Single methyl, dimethoxy at 2,3-positions
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzoimidazol-2-yl)butanoate 1-methyl benzyl(2-hydroxyethyl) Hydroxyethyl group (polar, hydrophilic)
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine 1-methyl 4-trifluoromethyl-phenyl Trifluoromethyl (electron-withdrawing)

Key Findings:

Substituent Position and Electronic Effects: The 4-ethoxy-benzyl group in the target compound provides moderate electron-donating effects compared to the 3,4-dimethoxy-benzyl variant (BOCSCI product), which has higher hydrophilicity due to dual methoxy groups . The 2,3-dimethoxy analog (EOS Med Chem) further alters steric and electronic profiles due to ortho-substitution .

Impact on Physicochemical Properties :

  • The ethoxy group in the target compound balances lipophilicity and solubility, whereas methoxy groups (e.g., in BOCSCI’s compound) increase polarity. The hydroxyethyl group in the compound from Yuan and Zhu (2020) introduces significant hydrophilicity, which may improve aqueous solubility but reduce membrane permeability .

Synthetic Pathways: The target compound’s synthesis likely involves reductive amination between 5-amino-1,2-dimethylbenzimidazole and 4-ethoxy-benzaldehyde, analogous to methods described for similar benzylamine derivatives . In contrast, trifluoromethyl-containing analogs require specialized reagents (e.g., isothiocyanates) and longer reaction times .

Research Implications and Limitations

  • Gaps in Evidence : The provided materials lack quantitative data (e.g., solubility, LogP, IC₅₀ values) for the target compound. Comparative studies with analogs like those in Table 1 would clarify structure-activity relationships.

Biological Activity

The compound (1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine , with CAS number 292052-59-6 , is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).

  • Molecular Formula : C₁₈H₂₁N₃O
  • Molecular Weight : 295.38 g/mol
  • Structural Characteristics : The compound features a benzimidazole core substituted with a 4-ethoxybenzyl group, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. The compound was evaluated for its activity against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method.

Bacterial Strain MIC (μg/mL) Standard Drug MIC (μg/mL)
Escherichia coli5025 (Ciprofloxacin)
Staphylococcus aureus62.550 (Chloramphenicol)
Candida albicans250500 (Griseofulvin)

The compound exhibited significant antibacterial activity, particularly against E. coli and S. aureus, indicating its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. Preliminary research suggests that the compound may induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

In vitro studies demonstrated that the compound reduced cell viability in several cancer cell lines, including breast and colorectal cancer cells. The IC50 values were found to be comparable to those of established chemotherapeutics, suggesting promising anticancer activity .

Structure-Activity Relationship (SAR)

The efficacy of benzimidazole derivatives often correlates with their structural modifications. The presence of electron-donating groups at specific positions on the aromatic rings has been shown to enhance biological activity.

Key Findings:

  • Compounds with alkoxy substituents at the para position displayed improved potency against microbial strains.
  • The introduction of methyl groups on the benzimidazole ring was associated with increased cytotoxicity in cancer cells.

This information underscores the importance of structural modifications in optimizing the biological activity of benzimidazole derivatives .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in Pharmaceuticals evaluated various benzimidazole derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial properties, particularly against Gram-positive bacteria .
  • Evaluation of Anticancer Properties :
    Research conducted by Wang et al. reported that benzimidazole derivatives induced apoptosis in human cancer cell lines via mitochondrial pathways. The study found that modifications to the benzimidazole core significantly influenced apoptotic signaling cascades .

Preparation Methods

Condensation Reactions

One common approach for synthesizing (1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine is through condensation reactions involving 1,2-dimethylbenzimidazole and 4-ethoxybenzylamine.

Reaction Scheme:
$$
\text{1,2-Dimethylbenzimidazole} + \text{4-Ethoxybenzylamine} \rightarrow \text{this compound}
$$

Conditions:

  • Solvent: Ethanol or methanol
  • Catalyst: Acid catalyst such as hydrochloric acid
  • Temperature: Reflux conditions for several hours

Yield: Typically ranges from 60% to 80% depending on the reaction conditions and purity of starting materials.

Cyclization Techniques

Cyclization can also be utilized to form the benzimidazole ring structure effectively from o-phenylenediamine and an appropriate aldehyde.

Reaction Scheme:
$$
\text{o-phenylenediamine} + \text{Ethoxybenzaldehyde} \rightarrow \text{Intermediate} \rightarrow \text{(1,2-Dimethyl-1H-benzoimidazol-5-yl)}
$$

Conditions:

  • Solvent: Dimethylformamide (DMF)
  • Temperature: Elevated temperatures (around 150 °C)

Yield: This method may yield higher purity products but may require additional purification steps.

Functional Group Transformations

Another method involves modifying existing benzimidazole derivatives through functional group transformations such as alkylation or acylation.

Example Reaction:
Alkylation of a benzimidazole derivative with an ethoxy group can be performed using ethyl iodide in the presence of a base.

Conditions:

  • Base: Potassium carbonate
  • Solvent: Acetone
  • Temperature: Room temperature

Yield: Yields from this method can vary widely based on the reactivity of the substituents involved.

Method Starting Materials Conditions Yield (%)
Condensation 1,2-Dimethylbenzimidazole & 4-Ethoxybenzylamine Ethanol, HCl, reflux 60 - 80
Cyclization o-phenylenediamine & Ethoxybenzaldehyde DMF, elevated temperature Varies
Functional Group Transformation Benzimidazole derivative & Ethyl iodide Acetone, K2CO3, room temperature Varies

Q & A

Q. What are the common synthetic routes for (1,2-Dimethyl-1H-benzoimidazol-5-yl)-(4-ethoxy-benzyl)-amine?

Answer: The synthesis typically involves multi-step reactions, including alkylation, condensation, and cyclization. For example:

  • Alkylation : Reacting 4-ethoxybenzyl halides with intermediates like ethyl 4-hydroxyphenylacetate under basic conditions (e.g., K₂CO₃ in DMF at 60°C) to introduce the ethoxybenzyl moiety .
  • Cyclization : Formation of the benzimidazole core via refluxing intermediates with acetic acid in ethanol, followed by solvent evaporation and filtration .
  • Purification : Use of column chromatography or recrystallization to isolate the final product.

Q. Key Reaction Conditions Table :

StepReagents/ConditionsYield (%)Reference
AlkylationK₂CO₃, DMF, 60°C~75
CyclizationAcetic acid, ethanol, reflux~60

Q. What spectroscopic techniques are used to characterize this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromaticity. For example, benzylic protons appear as singlets near δ 4.5–5.0 ppm, while ethoxy groups show signals at δ 1.3–1.5 ppm (CH₃) and δ 3.9–4.1 ppm (OCH₂) .
  • IR Spectroscopy : Stretching frequencies for NH (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates molecular weight (C₁₈H₂₁N₃O, MW 295.39) .

Q. How is the compound screened for preliminary pharmacological activity?

Answer:

  • In vitro assays : Test cytotoxicity (e.g., MTT assay) against cancer cell lines or antimicrobial activity (e.g., MIC determination) .
  • Enzyme inhibition : Evaluate interactions with targets like carbonic anhydrase or kinases using fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved for structurally similar analogs?

Answer:

  • Dose-response studies : Validate activity across multiple concentrations to rule out false positives/negatives.
  • Structural analogs : Compare substituent effects. For example, fluorinated or methoxy groups may enhance activity by altering electron density or binding affinity .
  • Mechanistic studies : Use siRNA knockdown or enzyme kinetics to confirm target engagement .

Example : In pyrazole derivatives, replacing a methoxy group with fluorine increased antimicrobial activity by 3-fold, likely due to improved membrane permeability .

Q. What strategies optimize synthesis yields for scale-up?

Answer:

  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.
  • Solvent optimization : Replace DMF with greener solvents (e.g., acetonitrile) to improve safety and yield .
  • Temperature control : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 4 hours) .

Q. How is computational modeling applied to study its mechanism of action?

Answer:

  • Molecular docking : Predict binding modes with targets (e.g., kinases or GPCRs). For example, docking studies revealed that the ethoxybenzyl group occupies a hydrophobic pocket in a kinase active site .
  • MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to validate binding .

Q. Docking Results Table :

CompoundBinding Energy (kcal/mol)Target ProteinReference
Analog 9c-9.2Carbonic Anhydrase II
Parent compound-8.5Kinase X

Q. How do structural modifications impact solubility and bioavailability?

Answer:

  • LogP optimization : Introduce polar groups (e.g., -OH or -COOH) to reduce logP from 3.5 to 2.0, improving aqueous solubility.
  • Prodrug design : Mask amine groups with acetyl or PEG moieties to enhance intestinal absorption .

Q. What analytical methods resolve impurities in final products?

Answer:

  • HPLC-PDA : Detect impurities at 254 nm using C18 columns (e.g., 95% purity threshold) .
  • X-ray crystallography : Confirm stereochemistry and crystal packing, as seen in pyrazole-amine derivatives .

Q. How are structure-activity relationships (SARs) systematically explored?

Answer:

  • Parallel synthesis : Generate analogs with varied substituents (e.g., halogens, alkyl chains) on the benzimidazole core.
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors) using software like Schrödinger’s Phase .

Q. SAR Example :

SubstituentIC₅₀ (μM)Activity Trend
4-Ethoxy0.45Highest potency
4-Fluoro1.2Moderate
4-Methyl3.8Low

Q. What in vivo models are suitable for toxicity profiling?

Answer:

  • Rodent studies : Assess acute toxicity (LD₅₀) and organ-specific effects (e.g., liver enzymes ALT/AST).
  • Zebrafish embryos : Screen for developmental toxicity at 24–72 hpf (hours post-fertilization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.